1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
Description
This compound belongs to the 1,2,3-triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core linked to a piperazine sulfonyl group. The structure features a 3-fluorophenyl substituent on the triazole ring and a 4-methoxy-3-methylbenzenesulfonyl group on the piperazine moiety. Its design likely targets kinase inhibition or receptor modulation, given the structural similarity to bioactive triazolo-pyrimidines reported in pharmaceutical research .
Properties
IUPAC Name |
3-(3-fluorophenyl)-7-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O3S/c1-15-12-18(6-7-19(15)33-2)34(31,32)29-10-8-28(9-11-29)21-20-22(25-14-24-21)30(27-26-20)17-5-3-4-16(23)13-17/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWNVDJUVINOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a triazolo-pyrimidine core linked to a piperazine moiety and a sulfonyl group. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating potent antiproliferative effects .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.98 ± 0.08 |
| MCF-7 | 1.05 ± 0.17 |
| HeLa | 1.28 ± 0.25 |
These results suggest that the compound may function as a promising candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in tumor growth and metastasis. The inhibition of these targets leads to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, compounds containing triazolo-pyrimidine frameworks have also been evaluated for antimicrobial activity. The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent .
Case Studies
-
Study on Anticancer Activity :
A study published in Frontiers in Chemistry evaluated the antiproliferative effects of several triazolo derivatives, including the compound . The study found that treatment with the compound resulted in significant apoptosis in cancer cells as evidenced by flow cytometry analysis . -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties of similar triazolo compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibiotics .
Comparison with Similar Compounds
Substituent Impact Analysis :
Bioactivity Profiles
- Antiplatelet Activity: Analogues like 16m and 7u () exhibit antiplatelet activity via P2Y12 receptor antagonism. The target compound’s fluorophenyl group may enhance selectivity over adenosine receptors, a common off-target effect in triazolo-pyrimidines .
- Antibacterial Potential: Structural similarity to 7v () suggests possible antibacterial activity, though the methyl-methoxy sulfonyl group could reduce membrane permeability compared to aliphatic sulfonyl derivatives .
Computational and Clustering Analysis
Using Butina and Jarvis-Patrick algorithms (), the target compound clusters with triazolo-pyrimidines bearing aromatic sulfonyl groups. Key discriminators include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
